molecular formula C7H6Br2O B046405 3,5-Dibromoanisole CAS No. 74137-36-3

3,5-Dibromoanisole

Cat. No.: B046405
CAS No.: 74137-36-3
M. Wt: 265.93 g/mol
InChI Key: OQZAQBGJENJMHT-UHFFFAOYSA-N
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Description

3,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O . It is a derivative of anisole, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromoanisole can be synthesized through the bromination of anisole. A common method involves dissolving anisole in acetonitrile and adding bromine under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and anisole in the presence of a catalyst. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group in this compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atoms can be reduced to form anisole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products:

Scientific Research Applications

3,5-Dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromoanisole, particularly in its role as a fungicide, involves inhibiting the growth and reproduction of fungi. This is achieved by interfering with the cellular processes of the fungi, preventing them from spreading and causing infections .

Comparison with Similar Compounds

  • 2,4,6-Tribromoanisole
  • 3-Bromoanisole
  • 2,4-Dibromoanisole
  • 3,5-Dibromophenol

Comparison: 3,5-Dibromoanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 2,4,6-Tribromoanisole, it has fewer bromine atoms, making it less reactive in certain substitution reactions. Compared to 3-Bromoanisole, it has an additional bromine atom, which can influence its reactivity and applications .

Properties

IUPAC Name

1,3-dibromo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAQBGJENJMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452264
Record name 3,5-Dibromoanisole
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74137-36-3
Record name 1,3-Dibromo-5-methoxybenzene
Source CAS Common Chemistry
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Record name 3,5-Dibromoanisole
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Record name 3,5-Dibromoanisole
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Synthesis routes and methods I

Procedure details

To a suspension of 3,5-dibromophenol (20 g, 79.39 mmol) and potassium carbonate (21.95 g, 158.78 mmol) in acetone (100 mL) was added iodomethane (24.79 g, 174.65 mmol) at room temperature. The resulting light yellow color mixture was heated to reflux and stirred for 15 h at which time TLC analysis of the mixture indicated the absence of starting material. Then, the reaction mixture was cooled to room temperature and diluted with water (200 mL) and ethyl acetate (200 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined extracts were washed with brine solution (250 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and the concentration of the solution under reduced pressure gave the crude residue which was purified by using an ISCO 330 g column chromatography, eluting with 0-3% ethyl acetate in hexanes to obtain 1,3-dibromo-5-methoxy-benzene (20.47 g, 97%) as a white solid: EI(+)-HRMS m/e calcd for C7H6Br2O (M)+ 263.8780, found 263.8785.
Quantity
20 g
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21.95 g
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100 mL
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24.79 g
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200 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Sodium methoxide (8.80 ml of a 4.5M solution in methanol, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under nitrogen. The reaction was allowed to warm to room temperature, stirred for 1 hour and then concentrated under reduced pressure. The residue was dissolved in ether and the resulting solution was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide the title compound (5.13 g) as a white solid.
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Sodium methoxide
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5 g
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95 mL
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Synthesis routes and methods III

Procedure details

Sodium methoxide (4.5M solution in methanol, 8.80 ml, 41.0 mmol) was added dropwise to a stirred solution of 3,5-dibromofluorobenzene (5.00 g, 19.0 mmol) in N,N-dimethylformamide (95 ml) at 0° C. under a nitrogen atmosphere. The reaction was warmed to room temperature, stirred for 1 hour and then evaporated under reduced pressure. The residue was dissolved in diethyl ether and was washed with water (3×300 ml) and brine (300 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to give the title compound as a white solid (5.13 g).
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Sodium methoxide
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8.8 mL
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5 g
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95 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

step 1—A solution of 1,3-dibromo-5-fluoro-benzene (CASRN 1435-51-4), MeONa (1 equivalent) and DMF were stirred overnight under an N2 atmosphere at RT. The volatile solvents were removed in vacuo and the residue partitioned between Et2O and water. The organic phase was washed with 5% NaOH, water and brine, dried (MgSO4), filtered and evaporated to afford 1,3-dibromo-5-methoxy-benzene.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the use of 3,5-dibromoanisole as a starting material impact the density of the resulting TATB compared to traditional methods?

A: The research indicates that TATB synthesized using this compound (BA) results in a significantly lower average density (1.8043 g cm−3) compared to legacy TATB produced via wet amination (WA) or dry amination (DA) methods, which have average densities of 1.9157 and 1.9163 g cm−3, respectively []. This difference suggests that the BA synthesis route may lead to smaller TATB particles with more voids, ultimately resulting in lower overall density.

Q2: What challenges are associated with characterizing the density of TATB synthesized from this compound?

A: The study mentions that measuring the density distribution of TATB synthesized from BA was challenging due to the presence of "extremely fine particles" []. This could complicate density gradient techniques, as smaller particles might exhibit different sedimentation behaviors compared to larger particles.

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